[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid
Overview
Description
(5-Methylisoxazol-3-yl)aminoacetic acid is a compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom .
Preparation Methods
The synthesis of (5-Methylisoxazol-3-yl)aminoacetic acid involves several steps. One common method includes the reaction of 3-amino-5-methylisoxazole with oxoacetic acid under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
(5-Methylisoxazol-3-yl)aminoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(5-Methylisoxazol-3-yl)aminoacetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses . The pathways involved in these actions are complex and often require further research to fully elucidate .
Comparison with Similar Compounds
(5-Methylisoxazol-3-yl)aminoacetic acid is unique due to its specific structure and properties. Similar compounds include other isoxazole derivatives, such as 3-amino-5-methylisoxazole and 5-methylisoxazole-3-carboxylic acid . These compounds share some structural similarities but differ in their chemical reactivity and biological activities . The uniqueness of (5-Methylisoxazol-3-yl)aminoacetic acid lies in its specific functional groups and their arrangement, which confer distinct properties and applications .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(8-12-3)7-5(9)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZGIZUEZWTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543384 | |
Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91933-54-9 | |
Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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